Superior In Vitro Cytotoxicity of Epelmycin A vs. Aclacinomycin A in L1210 Leukemia
Vendor and secondary sources consistently report that Epelmycin A demonstrates stronger anti-leukemic L1210 activity than aclacinomycin A [1]. The original research publication by Johdo et al. confirms the in vitro cytotoxicity assay against murine leukemic L1210 cell culture, though it does not provide IC50 values for direct quantitation [2]. The data indicates that Epelmycin A is a more potent cytotoxic agent in this specific cell line than the comparator.
| Evidence Dimension | In vitro cytotoxicity |
|---|---|
| Target Compound Data | Stronger anti-leukemic L1210 activity |
| Comparator Or Baseline | Aclacinomycin A |
| Quantified Difference | Not quantified (non-parametric comparison) |
| Conditions | Murine leukemic L1210 cell culture |
Why This Matters
For research programs focused on leukemia models, Epelmycin A may offer a more potent starting point for structural optimization than aclacinomycin A, though the lack of precise IC50 data necessitates in-house validation.
- [1] MedChemExpress. Epelmycin A (Product Page). CAS: 107807-25-0. View Source
- [2] Johdo O, Watanabe Y, Ishikura T, Yoshimoto A, Naganawa H, Sawa T, Takeuchi T. Anthracycline metabolites from Streptomyces violaceus A262. II. New anthracycline epelmycins produced by a blocked mutant strain SU2-730. J Antibiot (Tokyo). 1991 Oct;44(10):1121-9. View Source
